molecular formula C19H17FO4 B2686781 Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-28-6

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2686781
CAS No.: 300674-28-6
M. Wt: 328.339
InChI Key: YUAXKFUVAIDFQU-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a benzofuran core substituted with:

  • A methyl group at position 2.
  • An ethyl carboxylate at position 3.
  • A 4-fluorobenzyloxy group at position 4.

Molecular Formula: C₁₉H₁₇FO₄.
Molecular Weight: 328.339 g/mol .
Key Identifiers:

  • CAS RN: 300674-28-5.
  • ChemSpider ID: 746855.
  • Synonyms include "ethyl 5-((4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate" .

The 4-fluorobenzyloxy substituent enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications.

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXKFUVAIDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the 4-Fluorophenylmethoxy Group: The 4-fluorophenylmethoxy group can be introduced via an etherification reaction using 4-fluorophenol and a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of this compound. For instance:

  • Mechanism of Action : Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis in cancer cell lines. Flow cytometry analysis indicated that the compound effectively promotes cell death in MCF cell lines, suggesting its potential as an anti-cancer agent .
  • In Vivo Studies : In animal models, the compound demonstrated significant tumor growth suppression. This suggests that it may be effective in treating various cancers, although further studies are required to elucidate its full mechanism and efficacy .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation:

  • Inflammation Models : Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in managing inflammatory diseases . The specific mechanisms by which this compound exerts these effects are still under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of benzofuran derivatives:

  • Modification Studies : Variations in the substituents on the benzofuran core have been explored to enhance potency and selectivity against cancer cells. For example, modifications involving different fluorinated phenyl groups have led to compounds with improved bioactivity .

Polypharmacology

The compound's interactions with multiple biological targets highlight its potential in polypharmacology:

  • Bioactive Ligands : Machine learning approaches have been employed to analyze compound-protein interactions, revealing that this compound may act on various pathways relevant to cancer and inflammation . This polypharmacological profile could lead to novel therapeutic strategies.

Case Studies

StudyFindings
Morais et al. (2023)Demonstrated significant apoptosis induction in MCF cell lines with IC50_{50} values indicating effective cytotoxicity .
Ribeiro et al. (2022)Explored anti-inflammatory properties through cytokine inhibition assays, showing promise for inflammatory disease treatment .
Zhang et al. (2021)Investigated structure modifications leading to enhanced activity against specific cancer types, emphasizing the importance of SAR .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ID: 3570-0399)
  • Formula : C₁₉H₁₇BrO₄.
  • Molecular Weight : 389.24 g/mol.
  • Key Differences : Bromine replaces fluorine at the para position of the benzyloxy group.
Ethyl 6-Bromo-5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ID: 3341-4921)
  • Formula : C₁₉H₁₆BrFO₄.
  • Molecular Weight : 407.23 g/mol.
  • Key Differences : Bromine at position 6 of the benzofuran ring and fluorine at the ortho position of the benzyloxy group.
  • Implications : Ortho-substitution may sterically hinder interactions with biological targets, while bromine at position 6 could alter electronic properties .

Modified Ester Groups

2-Methoxyethyl 5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Formula : C₂₀H₁₉FO₅.
  • Molecular Weight : ~358.36 g/mol (estimated).
  • Key Differences : Ethyl carboxylate replaced with a 2-methoxyethyl group.

Acetyloxy and Sulfonamide Derivatives

Ethyl 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Formula : C₁₄H₁₄O₅.
  • Molecular Weight : 262.26 g/mol.
  • Key Differences : Acetyloxy group replaces the 4-fluorobenzyloxy substituent.
  • Implications : Reduced aromaticity and molecular weight may decrease metabolic stability. The acetyl group is a reactive site for hydrolysis .
Ethyl 5-(N-((4-Fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate
  • Formula: C₂₀H₁₈FNO₆S.
  • Molecular Weight : 419.42 g/mol.
  • Key Differences : Sulfonamide-acetamido group at position 5.
  • Implications : Sulfonamide moieties enhance hydrogen-bonding capacity, improving target binding affinity. Predicted density: 1.386 g/cm³; boiling point: 543.5°C .

Complex Fluorinated Derivatives

Ethyl 2-Methyl-5-[2-(Pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate
  • Formula : C₂₁H₁₅F₅O₆.
  • Molecular Weight : 458.34 g/mol.
  • Key Differences: Pentafluorophenoxy acetyloxy group at position 5.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Implications References
This compound (Target) C₁₉H₁₇FO₄ 328.34 4-Fluorobenzyloxy Balanced lipophilicity, metabolic stability
Ethyl 5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₇BrO₄ 389.24 4-Bromobenzyloxy Higher lipophilicity, reduced solubility
Ethyl 6-Bromo-5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₆BrFO₄ 407.23 6-Bromo, 2-fluorobenzyloxy Steric hindrance, altered electronics
2-Methoxythis compound C₂₀H₁₉FO₅ ~358.36 2-Methoxyethyl ester Enhanced solubility
Ethyl 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 Acetyloxy Lower stability, reactive site
Ethyl 5-(N-((4-Fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate C₂₀H₁₈FNO₆S 419.42 Sulfonamide-acetamido Improved hydrogen bonding
Ethyl 2-Methyl-5-[2-(Pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate C₂₁H₁₅F₅O₆ 458.34 Pentafluorophenoxy acetyloxy High electronegativity, inertness

Research Implications

  • Halogen Effects : Bromine increases molecular weight and lipophilicity, while fluorine optimizes metabolic stability .
  • Ester Modifications : Polar groups (e.g., 2-methoxyethyl) enhance solubility, critical for oral bioavailability .
  • Functional Groups : Sulfonamides and acetyloxy groups introduce reactive sites for targeted drug design .

Biological Activity

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran core substituted with a 4-fluorophenyl group and an ethyl ester functional group. The molecular formula is C19H18FO4C_{19}H_{18}FO_4, and its molecular weight is approximately 344.34 g/mol.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity with varying IC50 values, indicating its potential as an anticancer agent.

Cell Line IC50 (μM) Reference
Hep-212.5
P81515.0
MCF-78.0

The results suggest that the compound significantly inhibits cell proliferation, leading to apoptosis in sensitive cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound were also assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μM) Activity
Staphylococcus aureus10.0Moderate
Escherichia coli15.0Moderate
Bacillus subtilis8.0Good

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.

Case Study 1: Anticancer Properties

In a study conducted by Xia et al., the compound was tested on Hep-2 and P815 cell lines, showing significant growth inhibition. The mechanism was linked to increased reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves a multi-step pathway:

Claisen Condensation : To form the benzofuran core.

Friedel-Crafts Acylation : Introduces the 4-fluorophenylmethoxy group.

Esterification : Finalizes the ethyl carboxylate moiety.

Q. Optimization Strategies :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or toluene for moisture-sensitive steps.
  • Catalysts : Employ Lewis acids (e.g., AlCl₃) for Friedel-Crafts efficiency.
  • Purification : Monitor reaction progress via TLC (solvent system: dichloromethane/methanol 9:1) and use column chromatography for isolation .

Q. Table 1: Key Reaction Conditions

StepSolventCatalystTemperatureYield (%)
Claisen CondensationEthanolNaOEtReflux65–75
Friedel-CraftsDCMAlCl₃0–5°C70–80
EsterificationTolueneH₂SO₄80°C85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ester group : δ ~4.3 ppm (quartet, -OCH₂CH₃), δ ~1.3 ppm (triplet, -CH₃).
    • Fluorophenyl protons : δ ~7.0–7.4 ppm (multiplet, aromatic H).
    • Benzofuran methyl : δ ~2.5 ppm (singlet, -CH₃).
  • IR Spectroscopy :
    • Ester C=O stretch at ~1700 cm⁻¹.
    • Aromatic C-F stretch at ~1220 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 330.34 (C₁₉H₁₇FO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer: Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Purity : Validate via HPLC (>95% purity).
  • Structural Analogues : Compare with halogen-substituted derivatives (e.g., chloro vs. fluoro) to isolate substituent effects.
  • Statistical Analysis : Use ANOVA to assess significance of activity differences across studies .

Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
  • Molecular Dynamics (MD) : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability.
  • Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays .

Q. How can X-ray crystallography using SHELX software elucidate the compound’s structure, and what challenges might arise during refinement?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement (SHELXL) :
    • Address twinned crystals via TWIN/BASF commands.
    • Model disordered fluorophenyl groups with PART instructions.
  • Visualization : Generate ORTEP diagrams to validate geometry .

Q. What strategies improve the compound’s pharmacokinetic properties through structural modification?

Methodological Answer:

  • Ester → Amide Replacement : Reduces hydrolysis (e.g., replace ethyl with tert-butyl carbamate).
  • Hydrophilic Substituents : Introduce -OH or -NH₂ at the benzofuran 6-position to enhance solubility.
  • SAR Studies : Test fluorophenyl vs. trifluoromethyl analogs for metabolic stability .

Q. How does the fluorophenyl substituent influence the compound’s electronic environment and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine’s -I effect reduces electron density on the benzofuran ring, altering nucleophilic attack sites.
  • Hammett Analysis : σₚ value of -F (0.06) indicates moderate meta-directing effects.
  • DFT Calculations : Map electrostatic potential surfaces (e.g., Gaussian 16) to identify reactive hotspots .

Q. What in vitro assays are appropriate for evaluating its therapeutic potential, and how should controls be designed?

Methodological Answer:

  • Anticancer Activity : MTT assay (48–72 hr exposure) with cisplatin as a positive control.
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Control Design : Include vehicle (DMSO <0.1%) and untreated controls; perform triplicate runs .

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